Cas no 1822835-40-4 (ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate)
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- CID 129956292
- Ethyl 6-Bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 6-bromo-4-methyl-, ethyl ester
- ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate
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- Inchi: 1S/C11H11BrN2O2/c1-3-16-11(15)9-5-10-7(2)4-8(12)6-14(10)13-9/h4-6H,3H2,1-2H3
- InChI Key: LIAZNOHRKRFBGZ-UHFFFAOYSA-N
- SMILES: C12=CC(C(OCC)=O)=NN1C=C(Br)C=C2C
Experimental Properties
- Density: 1.54±0.1 g/cm3(Predicted)
- pka: -0.78±0.30(Predicted)
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-100MG |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 100MG |
¥ 2,481.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-250MG |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 250MG |
¥ 3,973.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-500MG |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 500MG |
¥ 6,613.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-1G |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 1g |
¥ 9,919.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-5G |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 5g |
¥ 29,759.00 | 2023-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00819841-1g |
Ethyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 98% | 1g |
¥9919.0 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-100mg |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 100mg |
¥2479.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-250mg |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 250mg |
¥3969.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-500mg |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 500mg |
¥6608.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96661-1g |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate |
1822835-40-4 | 95% | 1g |
¥9912.0 | 2024-04-23 |
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate Suppliers
ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate
Introduction to Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1822835-40-4)
Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1822835-40-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the pyrazolo[1,5-a]pyridine class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of both bromo and methyl substituents in its molecular framework enhances its reactivity and makes it a valuable intermediate in the development of novel drug candidates.
The< strong>ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate molecule exhibits a unique combination of functional groups that contribute to its versatility in synthetic chemistry. The ester group at the 2-position provides a site for further derivatization, while the bromine atom at the 6-position serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These features make it an attractive building block for constructing more complex molecular architectures.
In recent years, there has been a surge in research focused on developing new treatments for various diseases, including cancer, infectious diseases, and neurological disorders. Pyrazolo[1,5-a]pyridine derivatives have shown promise in these areas due to their ability to interact with multiple biological targets. For instance, studies have demonstrated that certain pyrazolo[1,5-a]pyridines can inhibit kinases and other enzymes involved in tumor growth and progression. The< strong>Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate, with its optimized substitution pattern, could serve as a key intermediate in synthesizing such bioactive molecules.
The synthesis of< strong>ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Typically, the synthesis begins with the condensation of appropriately substituted pyrazole and pyridine derivatives, followed by bromination and esterification steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or to construct more complex fused ring systems.
One of the most compelling aspects of< strong>Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate is its potential as a scaffold for drug discovery. Researchers have leveraged similar pyrazolo[1,5-a]pyridine structures to develop inhibitors of protein-protein interactions and modulators of enzyme activity. The< strong>bromo and< strong>methyl substituents provide points for further chemical modification, allowing chemists to fine-tune the properties of the molecule for specific biological applications.
The< strong>Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate has been explored in several preclinical studies as part of larger research efforts aimed at identifying novel therapeutic agents. These studies often focus on evaluating the compound's ability to modulate specific biological pathways or to interact with target proteins in vitro and in vivo. Preliminary results suggest that derivatives of this compound may exhibit potent activity against certain disease-related targets.
The development of< strong>Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate as a pharmaceutical intermediate also highlights the importance of sustainable synthetic methods. With increasing emphasis on green chemistry principles, researchers are seeking ways to minimize waste and reduce the environmental impact of chemical synthesis. Techniques such as catalytic asymmetric synthesis and flow chemistry are being explored to improve the efficiency and sustainability of producing this compound.
In conclusion,< strong>Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1822835-40-4) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel drug candidates targeting various diseases. As research in this area continues to advance, it is likely that< strong>Ethyl 6-bromo-4-methyl-pyrazolo[1,5-a]pyridine-2-carboxylate will play an increasingly important role in the discovery and development of new therapies.
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